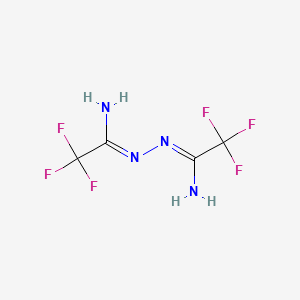
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H34KNO6P2. It is known for its unique structure, which includes a dodecyl group attached to a bisphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form an imine intermediate, which then reacts with phosphorous acid to form the bisphosphonate structure. The reaction conditions usually involve heating the reactants in an aqueous solution under controlled pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and crystallized to obtain the final compound.
化学反応の分析
Types of Reactions
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted bisphosphonates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: The compound is used in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
作用機序
The mechanism of action of dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological macromolecules. The bisphosphonate moiety binds strongly to metal ions, forming stable complexes. In biological systems, it inhibits enzymes involved in bone resorption by binding to the active sites and preventing substrate access. This mechanism is similar to other bisphosphonates used in osteoporosis therapy .
類似化合物との比較
Similar Compounds
- Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((decylimino)bis(methylene))bisphosphonate
Uniqueness
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its longer dodecyl chain, which imparts different solubility and interaction properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in detergents and surfactants.
特性
CAS番号 |
94230-67-8 |
|---|---|
分子式 |
C14H31K2NO6P2 |
分子量 |
449.54 g/mol |
IUPAC名 |
dipotassium;[dodecyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C14H33NO6P2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;/q;2*+1/p-2 |
InChIキー |
YDKVFTAAWODGHT-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



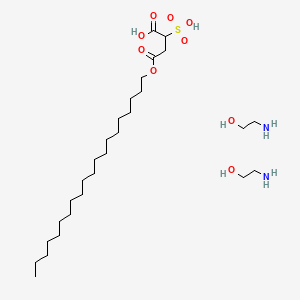
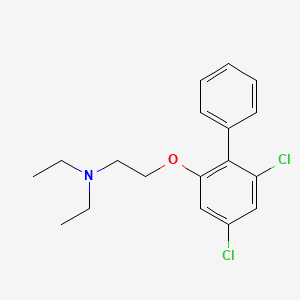





![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
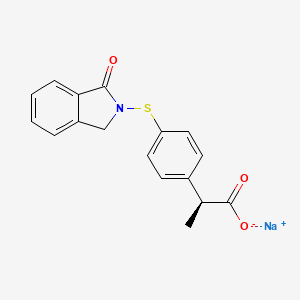

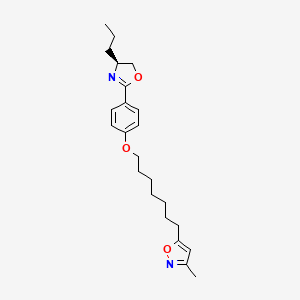
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)
